1-methyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide
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Description
Synthesis Analysis
The synthesis of this compound involves intricate organic chemistry techniques. Researchers have explored various synthetic routes to obtain it. For instance, Jin et al. prepared 1-substituted-3-(6-methylpyridin-2-yl)-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)pyrazole derivatives and assessed their cytotoxic potential . Further studies are needed to optimize and refine the synthesis process.
Mechanism of Action
Understanding how this compound interacts with biological macromolecules (e.g., enzymes, receptors) is critical. Computational modeling and experimental studies can elucidate its binding sites, affinity, and mode of action. For instance, some pyrazole-containing compounds have shown promising anticancer and anti-inflammatory effects .
Future Directions
: Alam, M. J., Alam, O., Naim, M. J., Nawaz, F., Manaithiya, A., Imran, M., Thabet, H. K., Alshehri, S., Ghoneim, M. M., Alam, P., & Shakeel, F. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8708. DOI: 10.3390/molecules27248708
Properties
IUPAC Name |
1-methyl-N-(6-methylpyridin-2-yl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-8-4-3-5-10(12-8)13-11(16)9-6-7-15(2)14-9/h3-7H,1-2H3,(H,12,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHWWPWFZWDFKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=NN(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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